molecular formula C16H29N5O B2458463 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide CAS No. 2101199-73-7

4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide

Cat. No. B2458463
CAS RN: 2101199-73-7
M. Wt: 307.442
InChI Key: RYMSOQBVGVJJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell proliferation. In recent years, A-769662 has gained attention as a potential therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity.

Mechanism of Action

4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that increases its phosphorylation by upstream kinases such as LKB1 and CaMKKβ. AMPK activation leads to the inhibition of anabolic pathways such as protein and lipid synthesis and the stimulation of catabolic pathways such as glucose uptake and fatty acid oxidation. 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to activate AMPK independently of the AMP/ATP ratio, making it a unique activator of the enzyme.
Biochemical and Physiological Effects:
4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects on different cell types and tissues. In skeletal muscle cells, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In adipocytes, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide stimulates glucose uptake and inhibits lipogenesis, leading to reduced adiposity and improved lipid metabolism. In the liver, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide inhibits gluconeogenesis and promotes fatty acid oxidation, leading to improved glucose and lipid metabolism. In addition, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in various cell types.

Advantages and Limitations for Lab Experiments

4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide is a potent and specific activator of AMPK, making it a useful tool for studying the role of the enzyme in cellular processes and metabolic disorders. However, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its low solubility in water and its instability in solution. In addition, 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been shown to have off-target effects on other enzymes and ion channels, which may complicate the interpretation of experimental results.

Future Directions

Future research on 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide may focus on several areas, including the development of more stable and soluble analogs of the compound, the investigation of its effects on other cell types and tissues, and the exploration of its potential therapeutic applications in humans. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide and to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide involves several steps, including the condensation of 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylic acid with diethylamine, followed by the reduction of the resulting imine with sodium triacetoxyborohydride. The final product is obtained by the reaction of the intermediate with 3-bromopropylamine hydrobromide. The yield of the synthesis is around 20%.

Scientific Research Applications

4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on metabolic disorders. In vitro studies have shown that 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide activates AMPK and increases glucose uptake in skeletal muscle cells and adipocytes. In vivo studies in animal models have demonstrated that 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide improves glucose tolerance and insulin sensitivity, reduces body weight and adiposity, and improves lipid metabolism. 4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory and anti-cancer effects.

properties

IUPAC Name

4-amino-1-cyclopentyl-N-[3-(diethylamino)propyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O/c1-3-20(4-2)11-7-10-18-16(22)15-14(17)12-21(19-15)13-8-5-6-9-13/h12-13H,3-11,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMSOQBVGVJJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=NN(C=C1N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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